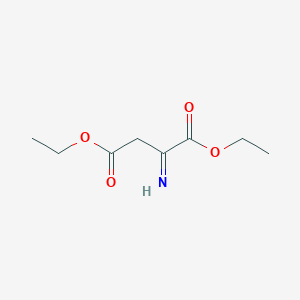
4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Descripción general
Descripción
4-Chloro-6-(2-furanyl)-2-pyrimidinamine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with an amino group at position 2, a chlorine atom at position 4, and a furan ring at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furylamine with 2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(2-furanyl)-2-pyrimidinamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 4 can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Nucleophilic substitution: Substituted pyrimidines with various functional groups at position 4.
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Coupling reactions: Biaryl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-(2-furanyl)-2-pyrimidinamine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological research: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Chemical synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine depends on its specific application:
Medicinal chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways.
Biological research: It can interact with nucleic acids or proteins, affecting their function and providing insights into their mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a furan ring.
2-Aminopyrimidine: Lacks the chlorine and furan substituents, making it less versatile in chemical reactions.
4-Chloro-2,6-diaminopyrimidine: Contains an additional amino group, which alters its reactivity and applications.
Uniqueness
4-Chloro-6-(2-furanyl)-2-pyrimidinamine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential in medicinal chemistry and materials science .
Propiedades
Número CAS |
569657-93-8 |
|---|---|
Fórmula molecular |
C8H6ClN3O |
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
4-chloro-6-(furan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H6ClN3O/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12) |
Clave InChI |
OXFBGUDYEFARNK-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC(=NC(=N2)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

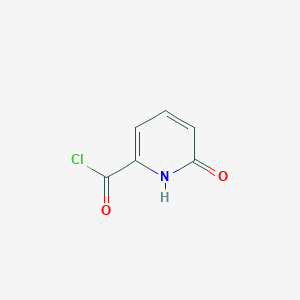
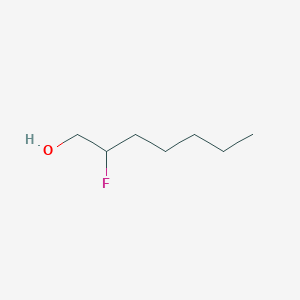



![3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-ynoic acid](/img/structure/B8588306.png)
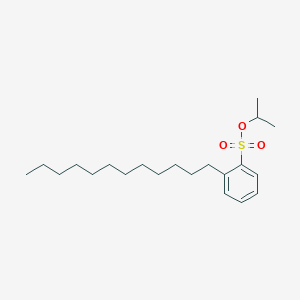

![7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE](/img/structure/B8588342.png)
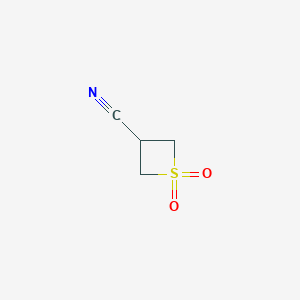

![2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8588369.png)
